molecular formula C5H9NO3 B14154817 1-Nitro-3-pentanone CAS No. 34303-51-0

1-Nitro-3-pentanone

Katalognummer: B14154817
CAS-Nummer: 34303-51-0
Molekulargewicht: 131.13 g/mol
InChI-Schlüssel: WRRPTNLVUNSMCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nitro-3-pentanone is an organic compound characterized by the presence of a nitro group (-NO2) and a ketone group (C=O) within its molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Nitro-3-pentanone can be synthesized through various methods. One common approach involves the nitration of 3-pentanone using a nitrating agent such as nitric acid. The reaction typically requires controlled conditions to ensure the selective introduction of the nitro group at the desired position on the pentanone molecule.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Nitro-3-pentanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives with higher oxidation states.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reducing agent and conditions used.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products:

    Oxidation: Nitro derivatives with higher oxidation states.

    Reduction: Amines or hydroxylamines.

    Substitution: Substituted nitro compounds.

Wissenschaftliche Forschungsanwendungen

1-Nitro-3-pentanone has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into potential therapeutic applications, such as the development of novel drugs, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-nitro-3-pentanone exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

    3-Pentanone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitropropane: Another nitro compound with different structural and reactivity characteristics.

    Nitromethane: A simpler nitro compound with distinct chemical properties.

Uniqueness: 1-Nitro-3-pentanone is unique due to the presence of both a nitro group and a ketone group, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and industrial processes.

Eigenschaften

CAS-Nummer

34303-51-0

Molekularformel

C5H9NO3

Molekulargewicht

131.13 g/mol

IUPAC-Name

1-nitropentan-3-one

InChI

InChI=1S/C5H9NO3/c1-2-5(7)3-4-6(8)9/h2-4H2,1H3

InChI-Schlüssel

WRRPTNLVUNSMCI-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)CC[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.